
2-(2-{[(叔丁氧羰基)氨基}乙基)-5-甲基-1,3-噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of such compounds often involves the use of a coupling reagent . For example, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in Boc-AAILs without the addition of a base .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. The tert-butoxycarbonyl group is a significant feature, which is used to protect amines during synthesis .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学研究应用
Synthesis of Triazole Derivatives
This compound serves as a precursor in the synthesis of racemic derivatives of β-(1,2,4-triazol-1-yl)alanine, which are important due to their wide spectrum of biological activities. These activities include antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties. The synthesis process involves alkylation with an O-tosyloxazoline derivative, followed by ring-opening and oxidation steps .
Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. It is used to protect the amino group during the synthesis of peptides, preventing unwanted side reactions. The Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain .
Ionic Liquid Formation
Boc-protected amino acids can be used to create room-temperature ionic liquids (RTILs), which have applications in organic synthesis and peptide chemistry. These ionic liquids serve as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
Dipeptide Synthesis
The Boc-protected form of the compound is utilized in the synthesis of dipeptides. This is achieved using coupling reagents that enhance amide formation without the addition of base, providing a controllable strategy for peptide synthesis .
Chiral Separation in Drug Synthesis
An effective approach for the chiral separation of tert-butoxycarbonyl-protected pyrrolidine carboxylic acid derivatives has been developed. This is crucial for the synthesis of certain anti-HCV drugs, demonstrating the compound’s importance in pharmaceutical manufacturing .
Agricultural Science
Derivatives of this compound, particularly those containing the triazole moiety, have applications in agricultural science as potent fungicides, herbicides, and insecticides. This is due to their ability to inhibit various plant pathogens and pests .
Antimicrobial and Antibacterial Agents
Compounds derived from this chemical structure have been shown to possess significant antimicrobial and antibacterial properties. This makes them valuable for the development of new drugs and treatments for infectious diseases .
Antifungal and Antiviral Agents
The structural derivatives of this compound are also used as human antifungal and antiviral agents. Their ability to inhibit specific enzymes or disrupt cell membrane integrity makes them effective in treating fungal infections and viral diseases .
作用机制
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amine, which can undergo further reactions without interference from the amine group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amines in peptide synthesis suggests that this compound could potentially influence peptide-related biochemical pathways . The BOC group protects the amine from reacting until it is selectively removed, allowing for controlled peptide chain growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific amine it interacts with and the context in which it is used. In general, the use of BOC-protected amines allows for more precise control over chemical reactions, which could lead to the synthesis of specific peptides or other molecules .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the addition and removal of the BOC group are performed under specific conditions (aqueous conditions with a base for addition, strong acids for removal) . Therefore, changes in these environmental factors could potentially affect the compound’s ability to interact with its targets.
属性
IUPAC Name |
5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-9(10(15)16)14-8(19-7)5-6-13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZUDGPZFPDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2881312.png)
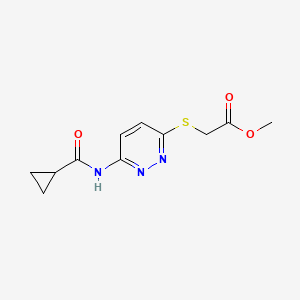
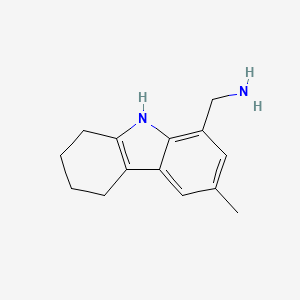
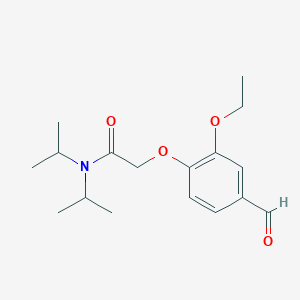
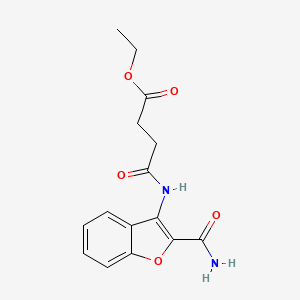
![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)
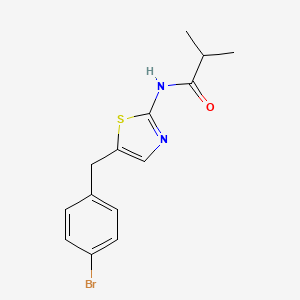

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881323.png)
![(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate](/img/structure/B2881324.png)
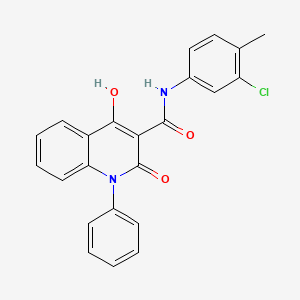
![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)
![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)
